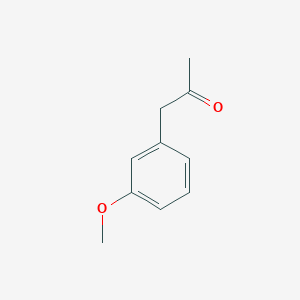

3-Methoxyphenylacetone

描述

Overview and Significance in Chemical Synthesis

3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one or 3-methoxybenzyl methyl ketone, is a liquid organic compound recognized for its utility as a building block in organic synthesis. caymanchem.comnist.gov Its chemical structure, featuring a methoxy (B1213986) group on the meta position of the phenyl ring and a ketone functional group, makes it a versatile intermediate for constructing more complex molecules. nist.govsigmaaldrich.com The compound is characterized as an analytical reference standard in certain contexts, intended for research and forensic applications. caymanchem.com

In chemical synthesis, its significance lies in its ability to participate in various reactions to form new compounds. It is employed in the preparation of optically active cyanohydrins and is used in the synthesis of compounds active within the central nervous system (CNS). chemicalbook.combiosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3027-13-2 | nist.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O₂ | nist.govsigmaaldrich.com |

| Molecular Weight | 164.20 g/mol | nist.govsigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Boiling Point | 258-260 °C | sigmaaldrich.com |

| Density | 1.911 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5252 | sigmaaldrich.com |

Role as a Precursor in Specific Compound Synthesis

The utility of this compound as a precursor is well-documented in specific synthetic pathways. A primary application is in the synthesis of 4-amino-3-methoxypropiophenone. sigmaaldrich.comchemicalbook.com Research has detailed the transformation of commercially available this compound into this aminoketone. researchgate.net This transformation is significant because 4-amino-3-methoxypropiophenone is a valuable starting material for building the A/B ring system of Camptothecin (CPT), a naturally occurring alkaloid with important biological activities. researchgate.net

Furthermore, this compound is categorized as a precursor in the synthesis of certain amphetamine derivatives. caymanchem.com For instance, it has been associated with the synthesis of 4-methylthioamphetamine (4-MTA), where it can be a starting material or involved in the formation of by-products depending on the synthetic route. caymanchem.com

Current Research Trends and Future Directions

Current research involving phenylacetones and related structures is increasingly oriented towards biocatalysis and the sustainable production of chemicals from biomass. A related compound, 4-hydroxy-3-methoxyphenylacetone (B134125) (guaiacylacetone), has been identified as a product from the depolymerization of lignin (B12514952), a complex polymer found in wood. researchgate.netmdpi.com This highlights a trend towards valorizing biomass waste streams to produce valuable aromatic compounds. mdpi.com

Recent studies have also investigated the effects of 4-hydroxy-3-methoxyphenylacetone in enzymatic systems, specifically its role in enhancing the activity of lytic polysaccharide monooxygenases (LPMOs) when combined with polyphenol oxidases. mdpi.com This points to a broader research interest in how such compounds interact with and modulate biocatalytic processes, particularly for cellulose (B213188) degradation. mdpi.com

Future research directions will likely continue to explore the use of this compound and its derivatives as versatile synthons in medicinal chemistry for creating novel CNS-active compounds and natural product analogs. chemicalbook.comresearchgate.net Moreover, the application of modern enzymatic and biocatalytic methods to transform this compound represents a promising avenue for developing more efficient and sustainable chemical processes. nih.gov The development of enzyme cascades for producing valuable chiral molecules from similar phenylacetone (B166967) structures suggests that such biocatalytic routes could be a key focus for future research on this compound. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-3-methoxypropiophenone |

| 4-hydroxy-3-methoxyphenylacetone |

| 4-methylthioamphetamine (4-MTA) |

| Camptothecin (CPT) |

| Guaiacylacetone |

Structure

3D Structure

属性

IUPAC Name |

1-(3-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMRRRLPDBJBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184359 | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-13-2 | |

| Record name | 3′-Methoxyphenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxyphenylacetone

Classical and Historical Synthetic Routes

Early methods for synthesizing phenylacetones, including the 3-methoxy derivative, were foundational but often suffered from limitations such as harsh reaction conditions and the use of hazardous materials.

Early Preparations and their Limitations

One of the conceptually simplest historical methods for preparing phenylacetones is the Friedel-Crafts acylation. scribd.com This reaction would involve the acylation of anisole (B1667542) (methoxybenzene) with chloroacetone (B47974) in the presence of a Lewis acid catalyst like aluminum chloride.

Another prominent classical route is the gas-phase ketonic decarboxylation of a carboxylic acid mixture. scribd.comwikipedia.org For the synthesis of 3-Methoxyphenylacetone, this would involve heating 3-methoxyphenylacetic acid with acetic acid at high temperatures (e.g., 400-500°C) over a metal oxide catalyst such as alumina (B75360) or ceria. scribd.comwikipedia.org

C₆H₅OCH₂CO₂H + CH₃CO₂H → C₆H₅OCH₂C(O)CH₃ + CO₂ + H₂O

Historically, various catalysts have been explored for this type of reaction, including mixtures of magnesium oxide and magnesium hydroxide, or zirconia and thorium dioxide. google.com However, these early methods presented significant drawbacks. The yields were often low, not exceeding 61-68% in related phenylacetone (B166967) syntheses. google.com Furthermore, some catalysts, like thorium dioxide, are radioactive, posing significant handling and disposal challenges. google.com The high temperatures required also represent a considerable energy cost.

Reductive Amidation Approaches

Reductive amidation represents a versatile strategy in organic synthesis for forming C-N bonds. While not the most common route to this compound, a synthetic pathway can be envisioned starting from 3-methoxyaniline (also known as m-anisidine). wikipedia.orgnih.gov This approach would involve reacting 3-methoxyaniline with a suitable carbonyl compound containing the propanone backbone, followed by reduction and hydrolysis steps. The process relies on the initial formation of an enamine or imine, which is then reduced. Advances in this field have explored various mediating reagents, including phosphorus and manganese-based systems, for the reductive amination of nitroarenes to form amides, which showcases the ongoing development of this class of reactions. researchgate.net

Oxidation-Based Syntheses

Oxidation of an appropriate alkene precursor is a common method for producing ketones. For this compound, the logical starting material would be 3-methoxy-trans-propenylbenzene (3-methoxyanethole). The oxidation of the side-chain double bond can be accomplished using various oxidizing agents.

Conventional, historical oxidation processes often employed stoichiometric amounts of strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). asianpubs.org While effective, these reagents generate significant amounts of heavy metal waste, causing environmental problems. asianpubs.org The oxidation of related natural compounds, such as anethole (B165797) and eugenol, has been extensively studied and can be enhanced by heat, irradiation, or catalysts. kau.edu.sa For instance, the oxidation of anethole with 3-chloroperoxybenzoic acid has been reported to yield the corresponding epoxide derivative. kau.edu.sa These methods highlight the general reactivity of the propenyl side chain, which can be leveraged to synthesize the target ketone.

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly ("green") methodologies. This is particularly evident in the evolution of oxidation reactions, which now frequently utilize catalytic systems and cleaner oxidants.

Catalytic Oxidation Methods

Catalytic oxidation methods offer a significant improvement over classical stoichiometric oxidations by reducing waste and often allowing for milder reaction conditions. For the synthesis of this compound from its propenylbenzene precursor, a catalyst can activate a less aggressive oxidant to perform the desired chemical transformation selectively.

Hydrogen peroxide (H₂O₂) is considered a green oxidant because it has a high active oxygen content, and its primary byproduct is water. asianpubs.orgmdpi.com Its application is a key focus in developing cleaner synthetic processes. asianpubs.org However, H₂O₂ alone is often not reactive enough to oxidize alkenes like 3-methoxyphenylpropene directly. asianpubs.orgresearchgate.net Therefore, a catalyst is required to activate the hydrogen peroxide.

Vanadium-based catalysts have proven particularly effective for this purpose. asianpubs.org Research on the selective oxidation of the structurally similar compound anethole (4-methoxyphenylpropene) provides significant insight. Studies have shown that ferric vanadate (B1173111) (FeVO₄) can effectively catalyze the oxidation of anethole by H₂O₂. asianpubs.orgasianpubs.org The reaction proceeds through a homogeneous system where a vanadium oxodiperoxo ion is the actual oxidizing species. asianpubs.orgasianpubs.org

More recent developments have utilized novel oxovanadium complexes with aromatic carboxylate ligands (e.g., phthalate (B1215562), salicylate) as catalysts. researchgate.net These complexes can achieve high conversion and selectivity under mild conditions. For example, the oxidation of anethole using an oxovanadium(IV) phthalate complex achieved 100% conversion with high selectivity for the corresponding aldehyde at low catalyst loading. researchgate.net This demonstrates the potential of using a catalytic amount of a vanadium complex with H₂O₂ for the efficient and clean oxidation of methoxyphenylpropenes to the desired carbonyl compounds.

Table 1: Research Findings on Catalytic Oxidation of Anethole with H₂O₂ This table presents data from the oxidation of anethole, a structural isomer of the precursor to this compound, illustrating the efficacy of the catalytic system.

| Catalyst | Oxidant | Temperature (K) | Time (h) | Anethole Conversion (%) | Product Selectivity (%) | Reference |

| Oxovanadium(IV) phthalate complex | H₂O₂ | 303 | 4 | 100 | 73.5 (for anisaldehyde) | researchgate.net |

| Ferric vanadate (FeVO₄) | H₂O₂ | N/A | N/A | Effective | High (for anisaldehyde) | asianpubs.orgasianpubs.org |

Role of Dehydroabietylamine (B24195) Schiff Base-Metal Complexes as Catalysts

Dehydroabietylamine is a readily available chiral amine derived from the natural product abietic acid. Its derivatives, particularly Schiff bases formed by condensation with various aldehydes and their subsequent metal complexes, have been explored in asymmetric catalysis. These complexes leverage the rigid and chiral scaffold of dehydroabietylamine to induce enantioselectivity in chemical transformations.

While the direct application of dehydroabietylamine Schiff base-metal complexes for the synthesis of this compound is not extensively documented in the reviewed literature, the general catalytic activity of Schiff base metal complexes in various organic reactions is well-established. These complexes have shown efficacy in reactions such as reductions, additions, and cycloadditions. researchgate.net Schiff base metal complexes are known to catalyze reactions like epoxidation and oxidation of olefins. illinoisstate.edu The synthesis of various dehydroabietylamine derivatives and their potential applications in catalysis and medicinal chemistry are areas of active research. nih.govresearchgate.net For instance, new amide-type chiral quaternary ammoniums derived from dehydroabietylamine have been synthesized and used in the silver-catalyzed alkynylation of isatin (B1672199) derivatives. mdpi.com

The general synthetic route to these Schiff bases involves the condensation of dehydroabietylamine with a substituted benzaldehyde. researchgate.net These Schiff bases can then be complexed with various transition metals. The catalytic activity of such complexes often arises from the metal center, with the chiral ligand environment dictating the stereochemical outcome of the reaction. In the context of ketone synthesis, such catalysts could potentially be employed in asymmetric alkylation or other C-C bond-forming reactions. The development of organocatalytic asymmetric α-alkylation of ketones using bifunctional primary amine-thiourea catalysts highlights a strategy that combines hydrogen-bond-directing activation with enamine catalysis, which could be conceptually applicable to systems involving chiral Schiff bases. nih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. Enzymes are increasingly utilized for the synthesis of pharmaceutical intermediates. researchgate.net

Enzymatic transformations provide a green and efficient alternative to traditional chemical methods for the synthesis of chiral compounds. While specific enzymatic routes to this compound are not detailed, related transformations highlight the potential of this approach. For instance, the chemoenzymatic total synthesis of Lansai B utilizes a methyltransferase in a key step, demonstrating the power of enzymes in complex molecule synthesis. mdpi.com Carbonyl reductases have been engineered for the asymmetric reduction of ketones to chiral alcohols, a reaction that could be conceptually reversed or adapted for ketone synthesis. nih.gov

Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.gov This methodology is particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. While the direct synthesis of this compound using transaminases is not the primary application, these enzymes are extensively used in the synthesis of chiral amines from related ketones. For example, the amine transaminase from Ruegeria pomeroyi catalyzes the amination of 3-methoxyacetophenone to produce (S)-1-(3-methoxyphenyl)ethylamine, a valuable pharmaceutical intermediate. researchgate.net This reaction showcases the high enantioselectivity of transaminases.

The general mechanism of transaminase-catalyzed reactions involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). conscientiabeam.com The reaction equilibrium can be a challenge, but strategies such as using excess amine donor or removing the ketone byproduct can drive the reaction towards the desired product. conscientiabeam.com Immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully used for the synthesis of novel disubstituted 1-phenylpropan-2-amines from the corresponding prochiral ketones. researchgate.net

| Enzyme | Substrate | Product | Key Findings |

| Amine transaminase (Ruegeria pomeroyi) | 3-Methoxyacetophenone | (S)-1-(3-methoxyphenyl)ethylamine | Highly enantioselective transformation. researchgate.net |

| (R)-Transaminases (immobilized whole-cell) | 1-Phenylpropan-2-one derivatives | (R)-1-Phenylpropan-2-amine derivatives | Achieved high conversion (88-89%) and enantiomeric excess (>99%). researchgate.net |

| Transaminase ATA-025 | 1-(3-methylphenyl)ethan-1-one | (1R)-(3-methylphenyl)ethan-1-amine | Optimized process achieved high conversion and yield. researchgate.net |

Multi-Component Reactions for Carbonyl Derivatives

Multi-component reactions (MCRs) are synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. nih.gov This approach is characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity efficiently. nih.govnih.gov

While specific MCRs for the direct synthesis of this compound are not prominent, the principles of MCRs can be applied to synthesize its derivatives. For instance, the Biginelli reaction, a well-known three-component reaction, synthesizes dihydropyrimidinones from a β-ketoester, an aromatic aldehyde, and urea. nih.gov By analogy, a suitably functionalized derivative of this compound could potentially participate in such reactions. The Ugi four-component reaction is another powerful MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov

The versatility of MCRs allows for the creation of complex molecular scaffolds from simple starting materials in a single step, making it an attractive strategy for the synthesis of libraries of compounds for drug discovery.

One-Pot Synthetic Protocols

One-pot syntheses, where sequential reactions are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resources. scilit.com

A well-documented one-pot procedure exists for the synthesis of the isomeric o-Methoxyphenylacetone. This process involves the condensation of o-methoxybenzaldehyde with nitroethane to form 1-(o-methoxyphenyl)-2-nitro-1-propene, followed by reduction of the nitro group and hydrolysis in the same pot to yield the final ketone. researchgate.net A similar strategy could be envisioned for the synthesis of this compound starting from 3-methoxybenzaldehyde (B106831).

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts.

One example is the synthesis of a succinimide (B58015) derivative from 4-hydroxy-3-methoxyphenylacetone (B134125). This reaction involves a Michael addition of the starting ketone to N-benzylmaleimide. nih.gov This demonstrates how the core structure of this compound can be functionalized to create more complex molecules.

Another relevant transformation is the demethylation of methoxyphenylacetones to their corresponding hydroxyphenylacetones. For instance, p-methoxyphenylacetone can be converted to p-hydroxyphenylacetone using hydrobromic acid in glacial acetic acid. This reaction provides a route to phenolic derivatives, which can serve as handles for further functionalization.

The synthesis of various heterocyclic derivatives from dehydroabietylamine, which shares a complex organic scaffold, also provides insights into the types of derivatization reactions that can be performed on complex molecules. These include the formation of amides and the introduction of heterocyclic moieties. researchgate.net

Preparation of Optically Active Cyanohydrins

The enantioselective synthesis of cyanohydrins is a foundational step in building chiral molecules and serves as a key starting point for producing optically pure compounds. Chiral cyanohydrins are versatile precursors that can be transformed into a variety of important functional groups, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols researchgate.net.

A highly effective method for preparing enantiomerically pure cyanohydrins is through biocatalysis, utilizing hydroxynitrile lyase (HNL) enzymes. rsc.org These enzymes catalyze the asymmetric addition of a cyanide anion to a prochiral aldehyde or ketone. researchgate.netrsc.org This enzymatic approach is noted for its high selectivity under mild reaction conditions. researchgate.net For aromatic aldehydes, such as the conceptual precursor 3-methoxybenzaldehyde, HNLs can facilitate the formation of either the (R)- or (S)-cyanohydrin with high enantiomeric excess rsc.org. For instance, studies on various substituted benzaldehydes demonstrate that HNLs can produce cyanohydrins with conversions and enantiomeric excesses often reaching up to 99% rsc.org.

The reaction can be performed in various systems, including aqueous, bi-phasic, or wet organic solvents, providing flexibility in adapting the conditions to the specific substrate rsc.org. The use of immobilized enzymes, for example, allows for easier separation and recycling of the biocatalyst rsc.org. Chemical methods for asymmetric cyanohydrin synthesis have also been developed, employing chiral catalysts such as metal complexes. For example, a chiral lithium binaphtholate aqua complex has been shown to be a highly effective catalyst for the synthesis of cyanohydrins from aromatic aldehydes organic-chemistry.orgwikipedia.org.

< div class="table-interactive-container">

Table 1: Examples of Enzymatic Synthesis of Optically Active Cyanohydrins from Aromatic Aldehydes

| Aldehyde Substrate | Enzyme/Catalyst | Stereochemistry | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | Immobilized AtHNL | (R) | High |

| 4-Methoxybenzaldehyde | Immobilized AtHNL | (R) | High |

| 4-Fluorobenzaldehyde | Immobilized AtHNL | (R) | High |

| Benzaldehyde | (R)-Binol-lithium complex | (S) | 98% |

Data derived from studies on various aromatic aldehydes, illustrating the general applicability of the method. rsc.orgwikipedia.org

Derivatization for Functionalization

Once the chiral cyanohydrin precursor, such as 3-methoxybenzaldehyde cyanohydrin, is synthesized, it can undergo various derivatization reactions to introduce new functional groups. This functionalization is crucial for subsequent synthetic transformations. The hydroxyl group of the cyanohydrin is a common site for such modifications.

One approach is the O-acylation or O-alkoxycarbonylation of the cyanohydrin. This can be achieved by reacting the cyanohydrin with acyl cyanides or ethyl cyanoformate in the presence of a chiral catalyst, yielding O-functionalized cyanohydrins in high yields and enantioselectivities diva-portal.org. This derivatization not only protects the hydroxyl group but also activates the molecule for further reactions.

Another method involves the enantioselective cleavage of an unwanted enantiomer from a racemic mixture of cyanohydrins. This process, known as enantioselective dehydrocyanation, uses a catalyst to convert one enantiomer back to the starting aldehyde and hydrogen cyanide, thereby enriching the mixture in the desired enantiomer. The remaining, enriched cyanohydrin can then be isolated and used in subsequent steps google.com. These derivatization and enrichment strategies are key to manipulating the cyanohydrin intermediate for the efficient synthesis of more complex target molecules.

Synthesis of Methoxy-substituted Phenylacetones

Several synthetic routes have been developed for the preparation of methoxy-substituted phenylacetones, including the 3-methoxy isomer.

One prominent method involves the palladium-catalyzed reaction of substituted 3-phenylpropylene compounds with an alkyl nitrite (B80452) in an alcohol solvent. This process has been shown to be effective for a range of methoxy-substituted phenylpropylenes, converting them to their corresponding phenylacetones with high yields. The reaction proceeds with 100% conversion of the starting material. This method is versatile and has been applied to synthesize various isomers, including 2-methoxy, 4-methoxy, and 3,4-dimethoxy derivatives google.com.

Another established route starts from the corresponding substituted benzaldehyde. For instance, research has demonstrated a three-step synthesis to phenylacetone analogues starting from substituted benzaldehydes via a Baeyer-Villiger reaction pathway. This method is particularly sensitive to the position of substituents on the aromatic ring; benzaldehydes with strong electron-donating groups in the 3-position, such as a methoxy (B1213986) group, are viable substrates for this transformation flinders.edu.au.

Furthermore, classic organic synthesis techniques can be adapted for this purpose. The reaction of o-methoxybenzoyl chloride with diethyl ethoxymagnesiummalonate, followed by hydrolysis, is a known method for preparing o-methoxyphenylacetone and illustrates a pathway from a benzoic acid derivative orgsyn.org. Similarly, the distillation of a methoxy-substituted phenylacetic acid with lead acetate (B1210297) or acetic anhydride (B1165640) can yield the desired phenylacetone mdma.chchemeurope.com.

< div class="table-interactive-container">

Table 2: Synthesis of Methoxy-Substituted Phenylacetones from Phenylpropylenes

| Starting Material | Product | Yield |

|---|---|---|

| 3-(4-Hydroxy-3-methoxyphenyl)propylene | 4-Hydroxy-3-methoxyphenylacetone | 85% |

| 3-(2-Methoxyphenyl)propylene | 2-Methoxyphenylacetone (B1582958) | 87% |

| 3-(3,4-Dimethoxyphenyl)propylene | 3,4-Dimethoxyphenylacetone | 89% |

| 3-(3-Chloro-4-methoxyphenyl)propylene | 3-Chloro-4-methoxyphenylacetone | 82% |

Data from a patented process demonstrating the conversion of various substituted phenylpropylenes to phenylacetones. google.com

Spectroscopic and Chromatographic Characterization in Research

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. For 3-Methoxyphenylacetone (C₁₀H₁₂O₂), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 164, corresponding to its molecular weight nist.gov.

The fragmentation of this compound is dominated by the cleavage of the bond between the carbonyl carbon and the methylene (B1212753) bridge (α-cleavage), leading to the formation of a stable methoxybenzyl cation. The major fragmentation pathways and characteristic ions are detailed below. The base peak, which is the most intense peak in the spectrum, is typically the methoxybenzyl cation at m/z 121.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure | Relative Intensity (%) | Interpretation |

|---|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ | ~25 | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | 100 | Base Peak; formation of the methoxybenzyl cation via loss of acetyl radical (•COCH₃) |

| 91 | [C₇H₇]⁺ | ~30 | Loss of CO from the m/z 121 fragment, forming the tropylium (B1234903) cation |

| 78 | [C₆H₆]⁺ | ~10 | Benzene (B151609) cation, likely from rearrangement and fragmentation |

| 43 | [C₂H₃O]⁺ | ~40 | Acetyl cation ([CH₃CO]⁺) |

Data sourced from the NIST Mass Spectrometry Data Center nist.gov.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. The precise molecular weight of this compound is 164.2011 g/mol nist.gov. HRMS analysis would yield a measured mass very close to this theoretical value, allowing for the unambiguous determination of its molecular formula as C₁₀H₁₂O₂. This capability is crucial for distinguishing it from other compounds that might have the same nominal mass but different elemental formulas.

Differentiation of Isomers using MS

Mass spectrometry can be a key tool in differentiating between positional isomers, such as 2-Methoxyphenylacetone (B1582958), this compound, and 4-Methoxyphenylacetone (B17817). While the EI-MS spectra of the meta (3-) and para (4-) isomers are very similar, the ortho (2-) isomer exhibits a distinct fragmentation pathway. The spectrum of 2-Methoxyphenylacetone shows a significant ion at m/z 105. This is due to the "ortho effect," where the proximity of the methoxy (B1213986) group to the side chain facilitates the loss of formaldehyde (B43269) (CH₂O) from the primary m/z 135 fragment ion. This characteristic loss is not observed in the meta and para isomers, allowing for the clear differentiation of the ortho-isomer by standard EI-MS analysis. Differentiating between the meta and para isomers often requires chromatographic separation prior to MS analysis or more advanced tandem MS (MS/MS) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound shows distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanone side chain.

The aromatic region (δ 6.7-7.3 ppm) displays a complex pattern characteristic of a 1,3-disubstituted benzene ring. The methylene (-CH₂-) protons adjacent to the aromatic ring and the carbonyl group appear as a singlet, as do the terminal methyl (-CH₃) protons of the ketone and the methyl protons of the ether group.

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

|---|---|---|---|

| 7.22 | t (triplet) | 1H | Aromatic H (C5-H) |

| 6.79 | d (doublet) | 1H | Aromatic H (C6-H) |

| 6.75 | d (doublet) | 1H | Aromatic H (C4-H) |

| 6.72 | s (singlet) | 1H | Aromatic H (C2-H) |

| 3.78 | s (singlet) | 3H | Methoxy Protons (-OCH₃) |

| 3.62 | s (singlet) | 2H | Methylene Protons (-CH₂-) |

| 2.13 | s (singlet) | 3H | Acetyl Methyl Protons (-COCH₃) |

Note: NMR data can vary slightly based on the solvent and instrument frequency. The data presented is a representative assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a standard proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. This allows for the confirmation of the total number of carbon atoms and provides insight into their chemical nature (e.g., carbonyl, aromatic, aliphatic, methoxy).

The spectrum shows a characteristic peak for the carbonyl carbon at a very high chemical shift (downfield), typically above 200 ppm. The aromatic carbons appear in the δ 110-160 ppm range, and the aliphatic and methoxy carbons are found at lower chemical shifts (upfield).

| Chemical Shift (δ) ppm | Assignment (Carbon Atom) |

|---|---|

| 206.8 | Carbonyl Carbon (C=O) |

| 159.8 | Aromatic Carbon (C3) |

| 135.8 | Aromatic Carbon (C1) |

| 129.6 | Aromatic Carbon (C5) |

| 121.3 | Aromatic Carbon (C6) |

| 114.7 | Aromatic Carbon (C4) |

| 112.5 | Aromatic Carbon (C2) |

| 55.1 | Methoxy Carbon (-OCH₃) |

| 50.6 | Methylene Carbon (-CH₂-) |

| 29.2 | Acetyl Methyl Carbon (-COCH₃) |

Note: NMR data can vary slightly based on the solvent and instrument frequency. The data presented is a representative assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR spectroscopy provides a characteristic "fingerprint" of a molecule, revealing its constituent functional groups. nih.govnsf.gov In the FTIR spectrum of this compound, specific absorption bands confirm its structure. The most prominent peaks are associated with the carbonyl (C=O) group of the ketone, the C-O-C ether linkage, and the aromatic ring. researchgate.netinstanano.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Carbonyl (Ketone) | C=O Stretch | ~1715 cm⁻¹ | A strong, sharp peak indicating the presence of the ketone group. |

| Aromatic Ring | C=C Stretch | ~1600-1450 cm⁻¹ | Multiple sharp peaks characteristic of the phenyl ring. |

| Ether (Aryl-Alkyl) | C-O-C Asymmetric Stretch | ~1250 cm⁻¹ | A strong peak indicating the aryl-alkyl ether linkage. ojp.gov |

| Ether (Aryl-Alkyl) | C-O-C Symmetric Stretch | ~1040 cm⁻¹ | A moderate peak confirming the ether functional group. |

This table presents typical wavenumber ranges for the specified functional groups.

While standard FTIR is excellent for functional group identification, Vapor-Phase Infrared (VP-IR) spectroscopy, often coupled with gas chromatography (GC-IRD), is particularly effective for distinguishing between positional isomers. nih.govrsc.org The vapor-phase IR spectra of this compound and its isomers, 2-methoxyphenylacetone and 4-methoxyphenylacetone, exhibit unique absorption patterns. nih.gov Subtle differences in the vibrational frequencies, especially in the "fingerprint" region (below 1500 cm⁻¹), arise from the different positions of the methoxy group on the aromatic ring. nih.govru.nl These unique spectral fingerprints allow for the unambiguous identification of each specific isomer, a task that can be challenging for mass spectrometry alone. ojp.govnih.gov For instance, the C-H out-of-plane bending vibrations are highly sensitive to the substitution pattern on the benzene ring, providing clear differentiation. rsc.org

Chromatographic Techniques

Chromatography is essential for separating components of a mixture and determining the purity and concentration of a substance.

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound and for separating it from its isomers and other related substances. chromatographyonline.com In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for identification.

Research has shown that complete gas chromatographic resolution of all ten regioisomeric methoxy methyl phenylacetones can be achieved using specific stationary phases, such as those containing modified β-cyclodextrin. oup.comresearchgate.net On such columns, the elution order is influenced by the position of the methoxy group; ortho-substituted isomers tend to elute before meta-substituted isomers like this compound, while para-substituted isomers often elute last. oup.comresearchgate.net This separation capability is crucial for confirming the identity and purity of this compound in a sample. mdpi.com

Table 2: GC Separation of Methoxyphenylacetone Isomers

| Compound | Typical Elution Order (on modified β-cyclodextrin) |

|---|---|

| 2-Methoxyphenylacetone | First |

| This compound | Second |

This table illustrates a typical relative elution order. Actual retention times depend on specific analytical conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantitative analysis of non-volatile or thermally sensitive compounds. blogspot.com For this compound, a reversed-phase HPLC method would typically be employed. nih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. basicmedicalkey.com

Quantitative analysis by HPLC relies on the principle that the detector's response (typically measured as peak area) is directly proportional to the concentration of the analyte. uci.edu To determine the concentration of this compound in a sample, a calibration curve is first constructed by running a series of standards of known concentrations. basicmedicalkey.comuci.edu The peak area of the unknown sample is then compared to the calibration curve to calculate its precise concentration. This method provides high accuracy and precision, making it suitable for quantitative studies. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Screening and Impurity Profiling

Thin-Layer Chromatography serves as a versatile and accessible method for the preliminary screening and impurity profiling of this compound. Its utility lies in its simplicity, speed, and the ability to analyze multiple samples simultaneously. The separation on a TLC plate is governed by the differential partitioning of the analyte and any impurities between a stationary phase and a mobile phase.

For the analysis of this compound, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase due to the compound's moderate polarity. The selection of an appropriate mobile phase is critical for achieving optimal separation. A solvent system with a polarity that allows for the migration of this compound to a retention factor (R_f) value between 0.3 and 0.7 is generally desired for effective resolution from potential impurities ualberta.ca.

Based on the analysis of structurally similar compounds, a suitable mobile phase for this compound would consist of a mixture of a non-polar solvent and a moderately polar solvent. For instance, a mixture of n-heptane and ethyl acetate (B1210297) or dichloromethane (B109758) and hexane (B92381) could be employed. The ratio of these solvents must be optimized to achieve the desired separation. Visualization of the separated spots on the TLC plate can be readily achieved under UV light at 254 nm, where the aromatic ring of this compound and related chromophoric impurities will appear as dark spots against the fluorescent background of the plate. Further visualization can be accomplished using various staining reagents if non-chromophoric impurities are suspected.

The R_f value is a key parameter in TLC and is dependent on the specific chromatographic conditions. A hypothetical, yet representative, TLC data set for this compound and potential impurities is presented in Table 1.

| Compound | Stationary Phase | Mobile Phase (v/v) | R_f Value | Visualization Method |

|---|---|---|---|---|

| This compound | Silica Gel 60 F254 | n-Heptane:Ethyl Acetate (7:3) | 0.45 | UV (254 nm) |

| Impurity A (less polar) | Silica Gel 60 F254 | n-Heptane:Ethyl Acetate (7:3) | 0.60 | UV (254 nm) |

| Impurity B (more polar) | Silica Gel 60 F254 | n-Heptane:Ethyl Acetate (7:3) | 0.25 | UV (254 nm) / Staining Reagent |

Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS)

For a more definitive and sensitive analysis, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Research has shown that this compound and its regioisomers exhibit characteristic mass spectra with major fragment ions at a mass-to-charge ratio (m/z) of 135 and 43. The ion at m/z 135 corresponds to the methoxybenzyl cation, while the ion at m/z 43 is attributed to the acetyl cation. It has been noted that methoxy-substituted phenylacetones are isobaric with methylenedioxyphenylacetones, meaning they have the same nominal mass but different elemental compositions.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers a highly sensitive and selective method for the analysis of this compound, particularly in complex matrices. This technique is advantageous for compounds that may not be suitable for GC analysis due to thermal instability or low volatility.

In a typical HPLC-MS/MS workflow, this compound is first separated from other components in a sample using a reversed-phase HPLC column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate) and an organic modifier (such as acetonitrile (B52724) or methanol) is commonly used to achieve efficient separation.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically via electrospray ionization (ESI) in positive ion mode, to form the protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The specific transitions from the precursor ion to the product ions can be monitored in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantitative analysis.

While specific experimental data for this compound is not widely published, a plausible HPLC-MS/MS method can be proposed based on the analysis of structurally related compounds. Table 2 presents a hypothetical set of parameters for the HPLC-MS/MS analysis of this compound.

| Parameter | Condition |

|---|---|

| HPLC System | |

| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Expected Retention Time | ~ 5.8 minutes |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 165.09 |

| Product Ion 1 (m/z) - Quantifier | 122.07 |

| Product Ion 2 (m/z) - Qualifier | 91.05 |

| Collision Energy | Optimized for specific instrument |

The combination of retention time and specific mass transitions in HPLC-MS/MS provides a high degree of confidence in the identification and quantification of this compound, making it an invaluable technique for detailed research and forensic applications.

Computational Chemistry and Modeling Studies

Theoretical Studies on Reaction Mechanisms

Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For 3-Methoxyphenylacetone, computational methods can be applied to understand a variety of transformations.

One common reaction of ketones is reduction to the corresponding alcohol. Theoretical studies on the reduction of ketones, for instance by sodium borohydride (B1222165), have been performed using ab initio Car-Parrinello molecular dynamics simulations. nih.govacs.org These studies suggest that in solution, the sodium and borohydride ions can form contact ion pairs, which influences the transition state structure. nih.govacs.org A proposed transition state model involves the complexation of the carbonyl oxygen with the sodium cation, which can accurately predict the diastereoselectivity of the reduction of substituted cyclohexanones. nih.govacs.org Similar computational approaches could be employed to model the reduction of this compound to 1-(3-methoxyphenyl)propan-2-ol, providing insights into the stereochemical outcome and the role of the solvent. nih.govacs.org

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution . The methoxy (B1213986) group is known to be an ortho-, para-directing and activating substituent. libretexts.orgmsu.edu Theoretical studies on electrophilic aromatic substitution reactions of anisole (B1667542) (methoxybenzene) can provide a model for understanding the regioselectivity in reactions of this compound. libretexts.orgmsu.edu Computational modeling of the potential energy surface for such reactions reveals that they often proceed through a stepwise mechanism involving the formation of π- and σ-complexes (arenium ions). researchgate.net Density functional theory (DFT) calculations can be used to determine the relative energies of the ortho, meta, and para transition states, thereby predicting the product distribution. nih.gov

The carbonyl group of this compound can undergo nucleophilic addition with organometallic reagents such as Grignard reagents . chemistrysteps.comorganic-chemistry.org Quantum-chemical calculations and ab initio molecular dynamics simulations have been used to study the mechanism of the Grignard reaction with ketones. acs.orgacs.org These studies have explored both polar (nucleophilic addition) and single electron transfer (SET) mechanisms. organic-chemistry.orghellenicaworld.com The operative mechanism is thought to be substrate-dependent. hellenicaworld.com For a ketone like this compound, computational modeling could predict the preferred pathway for the addition of a Grignard reagent, for example, methylmagnesium chloride, to form a tertiary alcohol. acs.org

Another important reaction involving ketones is the Wittig reaction , which converts the carbonyl group into a carbon-carbon double bond. organic-chemistry.org The mechanism of the Wittig reaction has been a subject of extensive computational study. acs.orgresearchgate.netpitt.edu The currently accepted mechanism involves a [2+2] cycloaddition to form an oxaphosphetane intermediate. researchgate.netrsc.org Theoretical calculations have been crucial in understanding the stereoselectivity of the reaction, which is generally under kinetic control. pitt.edursc.org For the reaction of this compound with a phosphorus ylide, computational methods could be used to model the transition states leading to the different stereoisomers of the resulting alkene. acs.org

The Dakin oxidation is a reaction where an ortho- or para-hydroxylated phenyl ketone reacts with hydrogen peroxide to form a benzenediol. wikipedia.orgjk-sci.com While this compound itself does not have a hydroxyl group, a demethylated derivative would be a suitable substrate. The mechanism of the Dakin reaction has been investigated using a combination of mass spectrometry and DFT calculations. nih.govdntb.gov.ua These studies support a mechanism involving the formation of a cyclic acyl-oxazolone intermediate. nih.gov Theoretical calculations have shown that the energy barriers for the Dakin reaction are influenced by the substituents on the aromatic ring, with methoxy groups generally lowering the activation energy. researchgate.net

Molecular Modeling and Simulation of Synthetic Pathways

Molecular modeling and simulation are valuable for optimizing existing synthetic routes and designing novel ones. By simulating the dynamic behavior of molecules and their interactions, it is possible to predict reaction outcomes and identify potential challenges.

A plausible synthetic route to precursors of this compound could involve an aldol (B89426) condensation . Molecular dynamics (MD) simulations have been used to investigate the mechanism of aldol condensations. For example, the cooperatively catalyzed aldol condensation between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) on an alkylamine-grafted silica (B1680970) surface has been studied using MD simulations. acs.orgnih.govacs.org These simulations provided insights into the catalytic activation of the reactants and the role of the catalyst's flexibility. nih.govacs.org Similar MD simulations could be applied to model the base-catalyzed aldol condensation of 3-methoxybenzaldehyde (B106831) with a nitroalkane, a potential step in the synthesis of a precursor to this compound. Such simulations could help in selecting the optimal catalyst and reaction conditions to maximize the yield. acs.orgnih.govacs.org

Computational studies can also be used to explore the complete reaction mechanism for complex, multi-step reactions. For instance, the entire catalytic cycle of a foldamer-catalyzed aldol condensation has been mapped out using semi-empirical density functional tight binding quantum mechanics/molecular mechanics metadynamics simulations. nih.gov This approach allowed for the determination of the free energy and barrier for each elementary step, identifying the rate-limiting step. nih.gov A similar in-depth computational analysis could be applied to a proposed multi-step synthesis of this compound to identify potential bottlenecks and suggest improvements to the synthetic strategy. nih.gov

The following table provides a hypothetical example of how computational data could be presented for a key reaction step in a synthetic pathway to a precursor of this compound, based on the types of data generated in the cited studies.

Calculated Activation Energies for a Hypothetical Aldol Condensation Step

| Catalyst | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| NaOH | Enolate Formation | 15.2 | DFT (B3LYP/6-31G) |

| NaOH | C-C Bond Formation | 12.8 | DFT (B3LYP/6-31G) |

| Pyrrolidine | Enamine Formation | 10.5 | DFT (B3LYP/6-31G) |

| Pyrrolidine | C-C Bond Formation | 9.7 | DFT (B3LYP/6-31G) |

Retrosynthetic Analysis using Computational Tools

Retrosynthetic analysis is a strategy used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. synthiaonline.com Computer-assisted organic synthesis (CAOS) software has become an invaluable tool in this process. wikipedia.org

Several software platforms are available for performing retrosynthetic analysis, including SYNTHIA™ and AiZynthFinder. synthiaonline.comwikipedia.orgsigmaaldrich.comsynthiaonline.commerckgroup.com These programs utilize large databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways. wikipedia.orgsigmaaldrich.commerckgroup.com The user can typically input the target molecule, and the software will generate a series of possible disconnections based on known chemical transformations. synthiaonline.comsynthiaonline.com

For this compound, a computational retrosynthetic analysis might suggest the following disconnections:

Disconnection of the C-C bond between the carbonyl group and the adjacent methyl group: This could lead back to a 3-methoxyphenylacetic acid derivative, which could be reacted with a methylating agent.

Disconnection of the C-C bond between the aromatic ring and the propanone side chain: This would suggest a Friedel-Crafts acylation of anisole with a propanoyl derivative.

Formation of the ketone from an alcohol: This suggests an oxidation of 1-(3-methoxyphenyl)propan-2-ol. The alcohol, in turn, could be derived from the corresponding alkene via hydration or from 3-methoxybenzaldehyde via a Grignard reaction with ethylmagnesium bromide.

The software can evaluate the proposed routes based on various criteria, such as the number of steps, the cost of starting materials, and the predicted yield of each reaction. sigmaaldrich.comsynthiaonline.com The user can also customize the search parameters to exclude or prioritize certain types of reactions or reagents. sigmaaldrich.comsynthiaonline.com

The following table illustrates a simplified, hypothetical output from a retrosynthetic analysis tool for this compound.

Hypothetical Retrosynthetic Pathways for this compound

| Pathway | Key Disconnection | Proposed Precursors | Number of Steps | Estimated Cost of Starting Materials |

|---|---|---|---|---|

| A | Friedel-Crafts Acylation | Anisole, Propionyl Chloride | 1 | Low |

| B | Oxidation of Secondary Alcohol | 3-Methoxybenzaldehyde, Ethylmagnesium Bromide | 2 | Moderate |

| C | From Acetic Acid Derivative | 3-Methoxyphenylacetic acid, Methyllithium | 2 | Moderate |

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are highly effective for predicting various spectroscopic properties of molecules, which can aid in their identification and characterization. researchgate.net Methods like Density Functional Theory (DFT) are commonly used for this purpose. scirp.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. researchgate.net These calculated frequencies can then be compared to an experimental IR spectrum to aid in the assignment of vibrational modes. For a molecule like this compound, calculations would predict the characteristic stretching frequencies for the C=O bond of the ketone, the C-O-C bonds of the methoxy group, and the C-H bonds of the aromatic ring and the alkyl chain. ijrat.org The double harmonic approximation is often used for calculating IR and Raman intensities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method in combination with DFT. ijrat.orgrsc.org These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of the molecule. youtube.com For this compound, calculations would predict the chemical shifts for the protons and carbons of the methoxy group, the aromatic ring, and the propanone side chain. ijrat.orgchemicalbook.comresearchgate.net The use of anisotropic NMR data, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), combined with DFT calculations, has emerged as a powerful technique for the structural characterization of small organic molecules. nih.gov

The following table presents hypothetical predicted spectroscopic data for this compound, based on the types of results obtained from quantum chemical calculations for similar molecules. ijrat.orgresearchgate.net

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Atom | Predicted Value | Computational Method |

|---|---|---|---|

| IR | C=O Stretch | 1715 cm⁻¹ | DFT (B3LYP/6-311++G(d,p)) |

| IR | Aromatic C-H Stretch | 3050-3100 cm⁻¹ | DFT (B3LYP/6-311++G(d,p)) |

| ¹³C NMR | Carbonyl Carbon | 207 ppm | DFT-GIAO (B3LYP/cc-pVDZ) |

| ¹H NMR | Methoxy Protons | 3.8 ppm | DFT-GIAO (B3LYP/cc-pVDZ) |

Forensic and Impurity Profiling Research

Identification as a Precursor in Illicit Synthesis

3-Methoxyphenylacetone is recognized within forensic chemistry as a precursor for the synthesis of certain amphetamine-type stimulants (ATS). caymanchem.comunvienna.org Illicit drug manufacturers often seek out non-controlled but chemically suitable starting materials, known as "designer" or "custom-made" precursors, to circumvent international controls on more well-known chemicals like 1-phenyl-2-propanone (P2P). unvienna.orgnih.gov The identification of 3-MPA at a clandestine laboratory site or in seized materials provides crucial intelligence, suggesting the intended synthesis of specific substituted amphetamines.

Forensic chemists use various analytical methods to detect and identify such precursors. The process typically involves both presumptive tests, which may indicate the possible presence of a substance, and confirmatory tests, which provide a positive identification. forensicsciencesimplified.org Confirmatory testing for a compound like 3-MPA relies on instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), which can separate the compound from a mixture and provide a characteristic mass spectrum, often considered a chemical "fingerprint". forensicsciencesimplified.orgoup.com The presence of 3-MPA is a strong indicator of illicit amphetamine production, prompting further investigation into the specific synthetic route being employed. canberra.edu.au International bodies like the International Narcotics Control Board (INCB) monitor the trade and seizure of such precursor chemicals to track trends in illicit drug manufacturing. unvienna.orgincb.org

Impurity Profiling in Synthesized Products

Impurity profiling is a cornerstone of forensic drug intelligence, allowing investigators to establish links between different drug seizures, identify the synthetic route used, and gather information about the precursors and reagents involved. canberra.edu.auukm.my When this compound is used in a clandestine synthesis, the final product contains a unique signature of by-products, unreacted starting materials, and intermediates that can reveal the manufacturing process. researchgate.net

Different synthetic methods for producing amphetamines from P2P-type precursors, such as the Leuckart reaction or various forms of reductive amination, each generate a distinct set of impurities. nih.govnih.govresearchgate.net For example, research on P2P analogues synthesized from substituted benzaldehydes (the family to which 3-MPA belongs) has shown that specific reaction conditions can lead to the formation of unique by-products, such as indenes or pyridines. researchgate.netresearchgate.net The identification of these route-specific markers in a seized drug sample can help law enforcement determine the chemical sophistication of the operation and potentially trace the product back to its source laboratory. nih.gov

The table below outlines potential impurities that could be indicative of specific synthesis pathways starting from 3-MPA, based on known reactions of analogous precursors.

| Potential Impurity | Likely Associated Synthesis Step/Route | Significance in Profiling |

|---|---|---|

| Unreacted this compound | All routes | Indicates incomplete reaction; common in crude clandestine products. |

| 3-Methoxybenzaldehyde (B106831) | Precursor Synthesis (e.g., Baeyer-Villiger route) | Suggests the route used to create the 3-MPA precursor itself. researchgate.net |

| N-formyl-methamphetamine analogue | Leuckart Reaction | Characteristic intermediate of the Leuckart synthesis pathway. ukm.my |

| Indene derivatives | P2P synthesis from substituted benzaldehydes | Can indicate specific acidic conditions and side-reactions during precursor synthesis. researchgate.netresearchgate.net |

| Pyridine derivatives | APAAN hydrolysis route to P2P analogues | Can serve as a route-specific by-product from certain precursor synthesis methods. researchgate.net |

Analytical Challenges in Differentiating Isomers and Isobars

A significant challenge in the forensic analysis of this compound is its differentiation from its structural isomers and other isobaric compounds (molecules with the same nominal mass). oup.comresearchgate.net 3-MPA has two common positional isomers, 2-Methoxyphenylacetone (B1582958) and 4-Methoxyphenylacetone (B17817), which have the same molecular weight and can produce very similar electron ionization (EI) mass spectra, making unambiguous identification difficult without proper analytical methods and reference standards. researchgate.net

Furthermore, 3-MPA is isobaric with controlled substances such as 3,4-Methylenedioxyamphetamine (MDA), meaning they share the same molecular weight. researchgate.netdea.gov This creates a risk of misidentification if analysts rely solely on mass spectrometry without considering chromatographic retention times and other data. oup.com Co-elution (when two different compounds exit the gas chromatograph at the same time) can further complicate the analysis. researchgate.net

To overcome these challenges, forensic laboratories employ advanced techniques:

High-Resolution Chromatography : Using specialized gas chromatography columns, such as those containing modified beta-cyclodextrin, can achieve complete chromatographic separation of the methoxyphenylacetone isomers. researchgate.net

Chemical Derivatization : Modifying the target molecules by adding a chemical group (perfluoroacylation, for example) can alter their fragmentation patterns in the mass spectrometer, creating unique ions that allow for clear differentiation between isomers and isobars. oup.com

Infrared Spectroscopy : Gas chromatography with infrared detection (GC-IRD) can provide additional structural information to help distinguish between isomers. dea.gov

| Compound | Relationship to 3-MPA | Molecular Formula | Molecular Weight | Analytical Challenge |

|---|---|---|---|---|

| This compound | Target Analyte | C10H12O2 | 164.20 | N/A |

| 2-Methoxyphenylacetone | Regioisomer | C10H12O2 | 164.20 | Similar mass spectrum and potential chromatographic co-elution. researchgate.net |

| 4-Methoxyphenylacetone | Regioisomer | C10H12O2 | 164.20 | Similar mass spectrum and potential chromatographic co-elution. caymanchem.comresearchgate.net |

| 3,4-Methylenedioxyamphetamine (MDA) | Isobar | C10H13NO2 | 179.22 (Note: Isobaric relationship is with related amine products, not 3-MPA itself, but highlights the complexity in analyzing synthesized drugs) | Isobaric relationship with potential synthesized products, leading to similar mass spectra and potential for misidentification. oup.comresearchgate.net |

Development of Standard Analytical Reference Materials

The accuracy and reliability of any chemical analysis depend on the availability of high-purity reference materials. fishersci.com In forensic chemistry, Certified Reference Materials (CRMs) are essential for validating analytical methods, calibrating instruments, and ensuring the quality control of results. sigmaaldrich.comsigmaaldrich.com For a compound like this compound, an analytical reference standard is necessary to definitively confirm its identity in a seized sample by comparing its properties, such as retention time and mass spectrum, to the known, certified standard. caymanchem.comforensicsciencesimplified.org

The rapid emergence of new psychoactive substances and their novel precursors presents a significant challenge to reference material suppliers, who must quickly synthesize and certify these new compounds to meet the needs of forensic laboratories. nih.gov Several commercial suppliers and metrology institutes produce CRMs for forensic applications. sigmaaldrich.comreagecon.com this compound is available as an analytical reference standard intended for research and forensic use. caymanchem.com The development and distribution of these standards are critical for ensuring that forensic laboratories can accurately identify precursors like 3-MPA, which is a vital step in enforcing drug laws and understanding the evolving landscape of illicit drug synthesis. nih.govintertek.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。